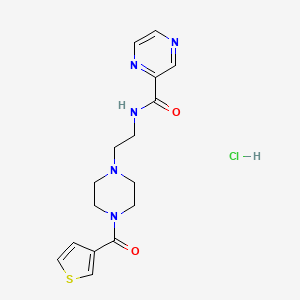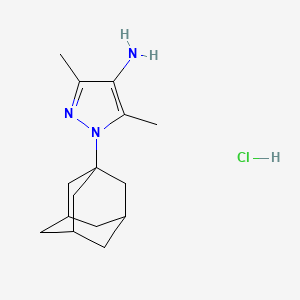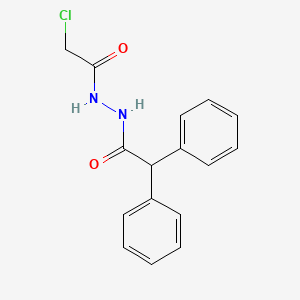![molecular formula C26H21ClN4O B2604977 N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-87-5](/img/structure/B2604977.png)
N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography , NMR spectroscopy, and computational modeling are often used in this type of analysis.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Techniques
N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been synthesized through various techniques, highlighting their importance in chemical research. A facile synthesis method was developed for a closely related compound, showcasing the potential for generating complex pyrrolo[2,3-d]pyrimidin-4-amines with good yields and characterized through spectral analyses and docking studies (Bommeraa et al., 2019). Similarly, derivatives have been synthesized to study their chemical shift assignments through NMR data in DMSO-d6, indicating their significance in structural elucidation and drug design processes (Sørum et al., 2010).
Biological Activities
Research into derivatives of pyrrolo[2,3-d]pyrimidin-4-amines has also revealed a variety of biological activities, suggesting potential applications in drug discovery. For instance, certain derivatives have shown antifungal effects against significant types of fungi, which could lead to the development of new antifungal agents (Jafar et al., 2017). Additionally, compounds with a pyrazolo[1,5-a]pyrimidin-7-amine structure have been synthesized and analyzed for their moderate anticancer activity, highlighting the therapeutic potential of this scaffold in oncology (Jiu-fu et al., 2015).
Chemical Reactivity and Synthesis of Heterocyclic Compounds
The chemical reactivity of these compounds has been extensively studied, with research focusing on their utility as building blocks for constructing nitrogen heterocyclic compounds. Such studies are crucial for the development of new pharmaceuticals and provide insights into the versatility of pyrrolo[2,3-d]pyrimidin-4-amines in synthetic chemistry (Farouk et al., 2021).
Structural and Theoretical Studies
The structural and electronic properties of these compounds have been explored through X-ray crystallography and DFT studies, offering a deeper understanding of their chemical behavior and potential interactions with biological targets. This research provides a foundation for designing compounds with optimized properties for specific applications (Murugavel et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-32-22-12-10-21(11-13-22)31-16-23(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-18-6-5-9-20(27)14-18/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWCMWYPHQAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)




![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2604908.png)

![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)
![ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604914.png)
